

EBL-3183 Demonstrates Potent and Broad-Spectrum Inhibition of Metallo- β -Lactamases

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Compound of Interest

Compound Name: EBL-3183

Cat. No.: B15566160

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[City, State] – Preclinical data confirms that **EBL-3183**, a novel indole-2-carboxylate compound, is a potent, broad-spectrum inhibitor of clinically relevant metallo- β -lactamases (MBLs), a class of enzymes that confer bacterial resistance to many life-saving β -lactam antibiotics, including carbapenems. The findings position **EBL-3183** as a promising candidate to overcome MBL-mediated antibiotic resistance.

EBL-3183 exhibits a reversible, non-covalent, and competitive mechanism of action.^{[1][2][3]} It has demonstrated significant inhibitory activity against the most prevalent MBLs, including New Delhi metallo- β -lactamase (NDM), Verona integron-encoded metallo- β -lactamase (VIM), and imipenemase (IMP) variants.^{[4][5]} Due to its improved in vivo properties and safety profile compared to earlier analogs, **EBL-3183** has advanced into preclinical studies.^{[6][7]}

Comparative Inhibitory Activity

A comprehensive analysis of the inhibitory activity of **EBL-3183** against key MBLs reveals its potent and broad-spectrum nature. The half-maximal inhibitory concentrations (IC₅₀) of **EBL-3183** were determined and compared with other MBL inhibitors.

Metallo- β -Lactamase	EBL-3183 IC50 (μ M)	Taniborbactam IC50 (μ M)	Vaborbactam IC50 (μ M)	Zidebactam
NDM-1	Data not available	0.24 - 7	631	No direct inhibition
VIM-1	Data not available	Data not available	398	No direct inhibition
VIM-2	Data not available	Data not available	316	No direct inhibition
IMP-1	Data not available	126	126	No direct inhibition
SPM-1	Data not available	Data not available	Data not available	No direct inhibition
L1	Data not available	Data not available	336	No direct inhibition

Note: While specific IC50 values for **EBL-3183** were not publicly available in the reviewed literature, the primary research indicates its potent activity.[5] Taniborbactam shows variable activity against different MBLs.[2][3] Vaborbactam is a weak inhibitor of B1 MBLs. Zidebactam does not directly inhibit MBLs but acts as a β -lactam enhancer.

Experimental Protocols

The inhibitory activity of **EBL-3183** and other MBL inhibitors is typically validated using a spectrophotometric assay with the chromogenic substrate nitrocefin. The following is a detailed methodology representative of such key experiments.

Metallo- β -Lactamase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific metallo- β -lactamase.

Principle: The hydrolysis of the β -lactam ring in nitrocefin by an MBL results in a color change that can be monitored by measuring the absorbance at 490 nm. The rate of this reaction is

proportional to the enzyme's activity. In the presence of an inhibitor, the rate of hydrolysis decreases, allowing for the quantification of inhibitory potency.

Materials:

- Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)
- Test inhibitor (e.g., **EBL-3183**)
- Nitrocefin
- Assay Buffer: 50 mM HEPES, pH 7.5, containing 10 μ M ZnCl₂ and 0.01% (v/v) Triton X-100
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader

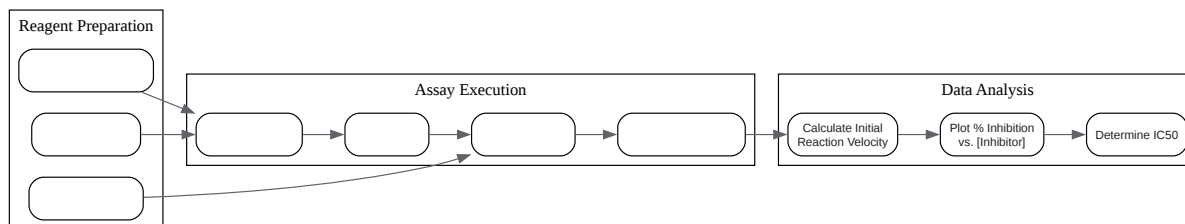
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the MBL enzyme in the assay buffer.
 - Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions to create a range of concentrations.
 - Prepare a stock solution of nitrocefin in DMSO.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Assay buffer
 - Test inhibitor solution at various concentrations (or DMSO for the no-inhibitor control)
 - MBL enzyme solution

- The final volume in each well should be consistent (e.g., 100 μ L).
- Pre-incubation:
 - Mix the contents of the plate gently and pre-incubate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
 - Add the nitrocefin substrate solution to all wells to start the enzymatic reaction. The final concentration of nitrocefin is typically 100 μ M.
- Kinetic Measurement:
 - Immediately place the microplate in a plate reader and measure the increase in absorbance at 490 nm over time (e.g., every 60 seconds for 15-30 minutes).
- Data Analysis:
 - Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
 - Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MBL inhibition assay.

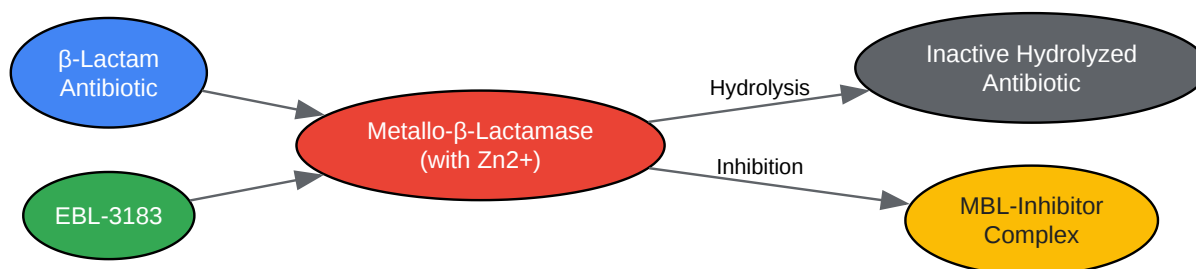


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MBL Inhibition Assay Workflow

Mechanism of MBL Inhibition

Metallo- β -lactamases utilize zinc ions in their active site to hydrolyze the amide bond of β -lactam antibiotics, rendering them ineffective. Inhibitors like **EBL-3183** are designed to interact with the active site of the MBL, preventing the antibiotic from being hydrolyzed.



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MBL Inhibition Mechanism

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